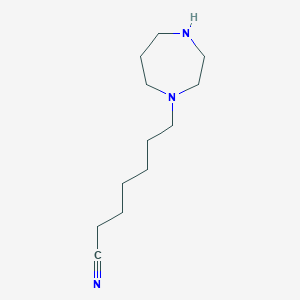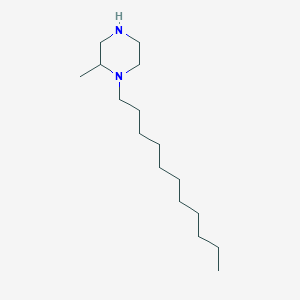
7-(1,4-Diazepan-1-yl)heptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1,4-Diazepan-1-yl)heptanenitrile is a chemical compound with the molecular formula C12H23N3 It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, attached to a heptanenitrile chain
Zukünftige Richtungen
The future directions for “7-(1,4-Diazepan-1-yl)heptanenitrile” could involve further exploration of its synthesis, reactivity, and potential applications. The development of an efficient method for the synthesis of optically pure 1,4-diazepanes remains a challenging task . Additionally, 1,4-diazepanes have significant importance due to their biological activities and could be explored for potential use in the pharmaceutical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,4-Diazepan-1-yl)heptanenitrile typically involves the reaction of 1,4-diazepane with a suitable heptanenitrile derivative. One common method is the nucleophilic substitution reaction where 1,4-diazepane reacts with 7-bromoheptanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-(1,4-Diazepan-1-yl)heptanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles like amines or alcohols replace the nitrile group to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
7-(1,4-Diazepan-1-yl)heptanenitrile is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the development of new compounds.
Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(1,4-Diazepan-1-yl)heptanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(1,4-Diazepan-1-yl)heptanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
7-(1,4-Diazepan-1-yl)heptanamine: Contains an amine group instead of a nitrile group.
1,4-Diazepane: The parent compound without the heptanenitrile chain.
Uniqueness
7-(1,4-Diazepan-1-yl)heptanenitrile is unique due to the presence of both the diazepane ring and the nitrile group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
7-(1,4-diazepan-1-yl)heptanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c13-7-4-2-1-3-5-10-15-11-6-8-14-9-12-15/h14H,1-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBRSVRELVUCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344655.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole](/img/structure/B6344665.png)
![1-[(2,6-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344670.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344690.png)
![2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6344707.png)
![2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine](/img/structure/B6344714.png)
![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)
![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)
